Technical Monograph: (2-Bromo-4-methylphenyl)methanol
Technical Monograph: (2-Bromo-4-methylphenyl)methanol
This technical monograph details the physicochemical properties, synthetic pathways, and experimental applications of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3).
Synonyms: 2-Bromo-4-methylbenzyl alcohol; 4-Methyl-2-bromobenzyl alcohol. CAS: 824-53-3 | Molecular Formula: C₈H₉BrO | Molecular Weight: 201.06 g/mol [1][2]
Physicochemical Profile
(2-Bromo-4-methylphenyl)methanol is a structural hybrid of a benzyl alcohol and an aryl bromide. Its utility lies in its dual functionality: the benzylic hydroxyl group serves as a handle for nucleophilic substitution or oxidation, while the ortho-bromide provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Core Physical Data
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Experimental observation |
| Color | White to off-white | Purity dependent |
| Melting Point | 66 – 70 °C | Typical range for structural analogues; verify per batch |
| Boiling Point | 280.5 ± 20.0 °C (Predicted) | @ 760 Torr (Decomposes prior to BP) |
| Density | 1.547 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.41 | Lipophilic; low water solubility |
| pKa | ~14.3 (Hydroxyl proton) | Weakly acidic (alcohol) |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water |
Structural Descriptors[4]
Spectroscopic Identification
Accurate characterization is critical to distinguish this molecule from its isomer, (4-bromo-2-methylphenyl)methanol.
¹H-NMR (400 MHz, CDCl₃) — Diagnostic Signals
The substitution pattern (1-CH₂OH, 2-Br, 4-Me) creates a distinct splitting pattern.
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δ 7.38 (s, 1H): H-3 (Aromatic). Appears as a singlet due to position between Br and Me (meta-coupling only). Deshielded by the ortho-bromide.
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δ 7.32 (d, J = 7.8 Hz, 1H): H-6 (Aromatic). Ortho to the hydroxymethyl group.
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δ 7.10 (d, J = 7.8 Hz, 1H): H-5 (Aromatic). Ortho to H-6, shielded slightly by the methyl group.
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δ 4.71 (s, 2H): Benzylic -CH₂- . Diagnostic singlet.
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δ 2.33 (s, 3H): Aryl -CH₃ .
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δ ~2.0 (br s, 1H): -OH . Chemical shift varies with concentration and solvent.
IR Spectroscopy (ATR)
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3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).
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1050 cm⁻¹: C-O stretch (Primary alcohol).
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600–700 cm⁻¹: C-Br stretch.
Synthetic Pathways & Protocols
The most reliable synthesis involves the chemoselective reduction of Methyl 2-bromo-4-methylbenzoate (CAS: 87808-49-9). While Lithium Aluminum Hydride (LiAlH₄) is effective, Sodium Borohydride (NaBH₄) in methanol is preferred for safety and ease of workup.
Experimental Protocol: Reduction of Methyl Ester
Reaction Scale: 10 mmol Safety: Conduct in a fume hood. NaBH₄ releases hydrogen gas.
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Preparation: Dissolve Methyl 2-bromo-4-methylbenzoate (2.29 g, 10 mmol) in anhydrous THF (15 mL) and MeOH (5 mL).
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Addition: Cool solution to 0°C. Add NaBH₄ (1.13 g, 30 mmol) portion-wise over 15 minutes to control gas evolution.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (20 mL).
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Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if necessary.
Workflow Visualization
Figure 1: Chemoselective reduction workflow for the synthesis of CAS 824-53-3.
Reactivity & Applications
This molecule is a "linchpin" intermediate. The alcohol and bromide functionalities allow for orthogonal functionalization.
Divergent Synthesis Map
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Path A (Oxidation): Conversion to 2-Bromo-4-methylbenzaldehyde using mild oxidants like MnO₂ or Swern conditions. Important for Wittig olefination.
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Path B (Substitution): Conversion to 2-Bromo-4-methylbenzyl bromide using PBr₃. This activates the benzylic position for S_N2 reactions (e.g., azide or amine introduction).
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Path C (Cross-Coupling): Suzuki-Miyaura coupling at the aryl bromide. The benzylic alcohol is generally tolerated by Pd(0) catalysts, allowing direct biaryl synthesis without protection.
Figure 2: Divergent synthetic utility of the scaffold.
Handling, Stability & Safety
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Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.
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Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.
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GHS Classification:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood to avoid inhalation of dust.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12830889, (2-Bromo-4-methylphenyl)methanol. Retrieved from [Link]
